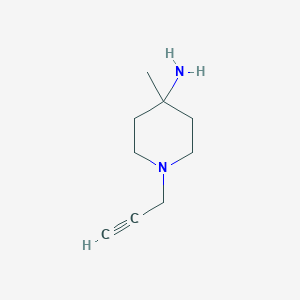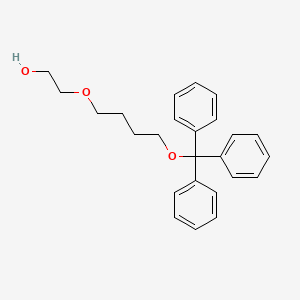
2-(4-Trityloxybutoxy)-ethanol
Descripción general
Descripción
2-(4-Trityloxybutoxy)-ethanol is a useful research compound. Its molecular formula is C25H28O3 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Extraction and Synthesis Applications
One study explored the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes, highlighting the compound's potential in the efficient recovery of phenolic alcohols common in olive mill wastewater (Reis et al., 2006). Additionally, research on the synthesis of tritium-labeled hydroxytyrosol, a phenolic compound in olive oil, underscores the significance of such compounds in bioavailability and metabolism studies, offering insights into the use of radiolabeled compounds for analytical methods (Tuck et al., 2000).
Chemical Reaction Mechanisms
Investigations into the mechanisms of inhibition of certain electrochemiluminescence systems by dopamine revealed insights into the quenching effects of reductive-form compounds by oxidation products, showcasing the compound's application in analytical chemistry (Xue et al., 2009). Another study demonstrated the oxidative cross-esterification of co-adsorbed oxygen and ethanol on Pd–Au catalysts, emphasizing the role of preadsorbed oxygen in promoting ethanol dehydrogenation and cross-esterification processes (Evans et al., 2019).
Applications in Biological and Environmental Sciences
Enzymatic measurement techniques for ethanol or NAD in acid extracts of biological samples highlight the practical applications of these compounds in biochemical assays, facilitating quantitative analyses in various biological contexts (Cornell & Veech, 1983). Additionally, research on the efficacy of ethanol against viruses in hand disinfection underscores the compound's significance in public health, particularly in infection control practices (Kampf, 2017).
Propiedades
IUPAC Name |
2-(4-trityloxybutoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c26-18-21-27-19-10-11-20-28-25(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,26H,10-11,18-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSHOVVMXQFPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485701.png)
![{[(1-Hydroxycyclopentyl)methyl]sulfanyl}(phenyl)methanone](/img/structure/B1485702.png)
![Butyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1485704.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485706.png)
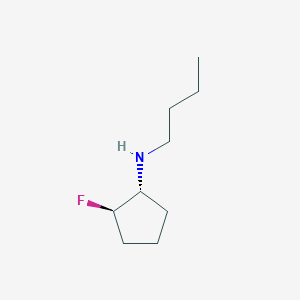
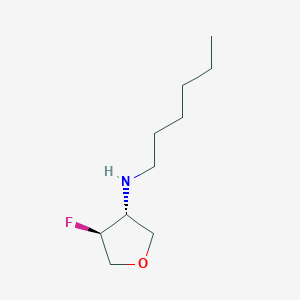

amine](/img/structure/B1485716.png)
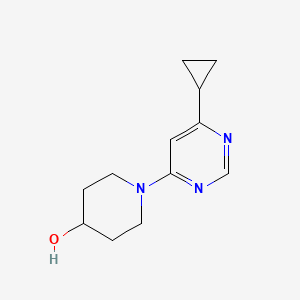
![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)

